
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)méthanol
Vue d'ensemble
Description
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that includes bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.
Applications De Recherche Scientifique
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, particularly those involving halogenated benzofurans.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorophenol and 2,3-dihydrobenzofuran.
Bromination and Fluorination: The phenol group is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Cyclization: The brominated and fluorinated phenol is then subjected to cyclization reactions to form the benzofuran ring.
Methanol Addition: Finally, the benzofuran derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as:
(7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the bromine substituent, which can affect its overall properties.
(7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol:
The uniqueness of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol lies in its specific combination of bromine and fluorine substituents, which can impart distinct properties and make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRWQRFKVPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)


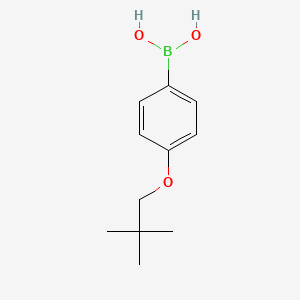
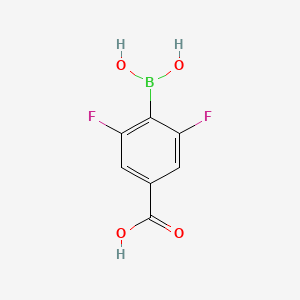

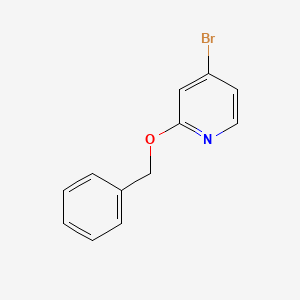
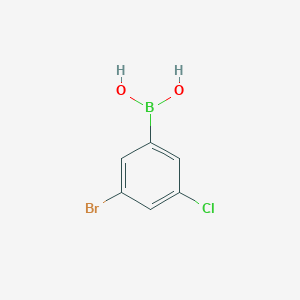

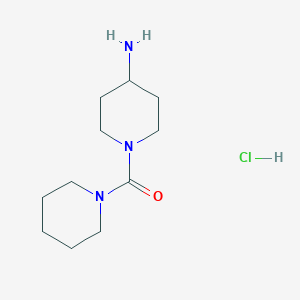

![tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate](/img/structure/B1374602.png)
